methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate
Description
Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate is an imidazole-based heterocyclic compound featuring a carboxylate ester group at the 4-position and a 2-amino-2-oxoethyl substituent at the 5-position.
Properties
CAS No. |
56039-07-7 |
|---|---|
Molecular Formula |
C7H9N3O3 |
Molecular Weight |
183.16 g/mol |
IUPAC Name |
methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate |
InChI |
InChI=1S/C7H9N3O3/c1-13-7(12)6-4(2-5(8)11)9-3-10-6/h3H,2H2,1H3,(H2,8,11)(H,9,10) |
InChI Key |
GITIHRSWGFMTBJ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(NC=N1)CC(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate typically involves the reaction of imidazole derivatives with amino acids or their esters. One common method is the condensation of 5-methylimidazole-4-carboxylic acid with glycine methyl ester under acidic conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, with a catalyst like hydrochloric acid to facilitate the condensation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents used in organic solvents like tetrahydrofuran.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted imidazole derivatives.
Scientific Research Applications
Methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 5-(2-amino-2-oxoethyl)-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Key Findings and Analysis
Substituent Effects on Properties: Electron-Withdrawing Groups: The 2-amino-2-oxoethyl group in the target compound may enhance hydrogen-bonding capacity compared to Methyl 5-(hydroxymethyl)-1H-imidazole-4-carboxylate, impacting solubility and crystallinity . Steric Effects: The methylsulfanyl group in Methyl 5-(2-methoxy-2-oxoethyl)-2-(methylsulfanyl)-1H-imidazole-4-carboxylate introduces steric bulk, likely reducing reactivity in nucleophilic substitutions compared to the target compound’s amino-oxoethyl group .
Thermal Stability :
- Analogs with aryl substituents (e.g., biphenyl) exhibit higher melting points (125–127°C) due to increased molecular rigidity, whereas hydroxymethyl derivatives lack such data, suggesting variability in stability .
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